5'-o-Aminothymidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70465-55-3 |
|---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(aminooxymethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(14)7(18-8)4-17-11/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
CHNUETKYLYMAAU-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CON)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CON)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CON)O |
Synonyms |
5'-aminothymidine 5-(aminomethyl)-2'-deoxyuridine |
Origin of Product |
United States |
N Oxyamide, Oxime, and Oxyamine Linkage Formation from 5 O Aminothymidine
The 5'-O-aminothymidine moiety is instrumental in constructing modified nucleic acid backbones and analogues by facilitating the formation of distinct linkages, namely N-oxyamide, oxime, and oxyamine bonds. These linkages offer alternative structural motifs to the natural phosphodiester backbone, impacting the biophysical properties and biological activity of oligonucleotides.
The synthesis of N-oxyamide linkages typically involves the coupling of a carboxylic acid with the aminooxy group of this compound, often employing peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (EDC) in combination with hydroxyazabenzotriazole (HOAt) researchgate.netthieme-connect.com. For instance, thymidine (B127349) carboxylic acid can be coupled with this compound to yield N-oxyamide-linked thymidine dimers thieme-connect.com.
Oxime linkages are formed through the condensation reaction between the aminooxy group of this compound and carbonyl compounds (aldehydes or ketones) acs.orgglenresearch.comnumberanalytics.com. This reaction is typically acid-catalyzed and can yield a mixture of E/Z isomers thieme-connect.commdpi.com. The resulting oxime can then be further modified, for example, by reduction to form oxyamine linkages thieme-connect.com.
Oxyamine linkages can be synthesized either by the direct reduction of oximes, often using reducing agents like sodium cyanoborohydride under acidic conditions thieme-connect.com, or through multi-step processes involving protection and subsequent hydrazinolysis, as seen in the conversion of thymidine to an oxyamine product researchgate.net. The Mitsunobu reaction has also been employed to introduce the oxyamine functionality researchgate.netrsc.org.
Synthesis of Thymidine Dimers via Different Linkages
| Linkage Type | Key Precursor | Reaction Type/Reagents | Yield | Notes | References |
| N-Oxyamide | This compound, Thymidine carboxylic acid | EDC/HOAt coupling | 94% | Formation of N-oxyamide-linked dimer thieme-connect.com | researchgate.netthieme-connect.comthieme-connect.com |
| Oxime | This compound, Aldehyde/Ketone | Acid-catalyzed condensation | 84% (E/Z mixture) | Formation of oxime bond thieme-connect.com | thieme-connect.comacs.orgglenresearch.comnumberanalytics.com |
| Oxyamine | Oxime derivative of this compound | Reduction (e.g., NaBH3CN) | 66% | Conversion of oxime to oxyamine thieme-connect.com | researchgate.netthieme-connect.com |
| Oxyamine | Thymidine | Mitsunobu reaction, hydrazinolysis | 58% (over 3 steps) | Intermediate for further coupling researchgate.netrsc.org | researchgate.netrsc.org |
Synthesis of Nucleo Aminooxy Acid Derivatives for Biomolecule Mimicry
The incorporation of aminooxy functionalities into nucleosides, such as thymidine (B127349), opens avenues for creating nucleoside aminooxy acids. These derivatives can serve as building blocks for the synthesis of modified oligonucleosides and nucleopeptides, mimicking the structures and functions of natural biomolecules like peptides and nucleic acids mdpi.com. The N-oxyamide linkage, in particular, has been explored for its stability and ability to form secondary structures analogous to peptide backbones, making it suitable for creating peptidomimetics researchgate.netthieme-connect.com. By strategically modifying the nucleoside structure, researchers can develop compounds that exhibit altered binding affinities, enhanced nuclease resistance, or novel biological activities, contributing to the field of biomolecular design and therapeutic development.
Strategic Derivatization for Enhanced Research Utility
Introduction of Reporter Groups and Labels
While specific examples of attaching reporter groups directly to this compound within the provided search results are limited, the broader context of modified oligonucleotides highlights the importance of labeling for detection and tracking in biological systems thermofisher.combiosyntan.de. Derivatives of this compound, or oligonucleotides synthesized using such modified nucleosides, can be functionalized with fluorescent dyes, biotin, or other labels. These modifications are typically achieved through conjugation chemistries that exploit available functional groups on the nucleoside or the oligonucleotide backbone acs.orgthermofisher.combiosyn.com. The aminooxy group itself can serve as a conjugation handle, enabling the attachment of various moieties.
Functionalization for Bioorthogonal Reactions
Bioorthogonal chemistry enables selective chemical transformations within complex biological environments without interfering with native biochemical processes. The aminooxy group of this compound and its derivatives is amenable to bioorthogonal reactions, most notably oxime ligation, which forms a stable covalent bond with aldehydes or ketones acs.orgglenresearch.com.
Furthermore, the field of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a cornerstone of bioorthogonal conjugation thermofisher.combiosyntan.deenamine.netnih.gov. While direct functionalization of this compound with azide (B81097) or alkyne groups is not explicitly detailed in the provided snippets, the general strategies for creating modified nucleosides for click chemistry are established thermofisher.comnih.govncl.res.in. The development of "Aminooxy Click Chemistry (AOCC)" has demonstrated the potential to use aminooxy-functionalized nucleosides for bis-homo and bis-hetero conjugations, effectively integrating these nucleoside building blocks into bioorthogonal reaction schemes for creating complex conjugates acs.org.
Compound List:
this compound
N-hydroxyphthalimide
N-oxyamide
Oxime
Oxyamine
EDC (N,N'-dicyclohexylcarbodiimide)
HOAt (Hydroxyazabenzotriazole)
TBDMS (tert-butyldimethylsilyl)
TBAF (tetrabutylammonium fluoride)
NaBH3CN (Sodium cyanoborohydride)
Phthalimidooxyl
Boc (tert-butoxycarbonyl)
Pen (4-pentenoyl)
L-azidohomoalanine
Hexanal
Methyl-16-oxohexadecanoate
Citral
Decanal
Hexadecanal
DIBO (dibenzocyclooctyne)
Alexa Fluor 488
L-homopropargylglycine (HPG)
Azide
Alkyne
Triazole
DBCO (dibenzocyclooctyne)
5'-O-Trityl-thymidine
5'-O-Dimethoxytrityl-thymidine
5'-Azido thymidine derivative
5'-Amino thymidine derivative
5'-O-propynyl-thymidin-3'-O-phosphoramidite
3'-O-amino-thymidine
3'-O-amino-thymidine-5'-triphosphate
5'-amino-5'-deoxythymidine (B1215968)
5'-amino-5'-deoxy-5'-hydroxymethylthymidine
Applications of 5 O Aminothymidine and Its Conjugates As Advanced Research Tools
Chemical Probes for Cellular and Molecular Biology Studies
Studies in Epigenetics and DNA Modification Detection
Epigenetic modifications, such as DNA methylation and hydroxymethylation, play critical roles in regulating gene expression and cellular processes. 5-hydroxymethylcytosine (B124674) (5hmC) is a key epigenetic mark, particularly important in development and neurological function epigenie.com. Detecting and mapping 5hmC requires specialized techniques that can distinguish it from other DNA modifications like 5-methylcytosine (B146107) (5mC).
While direct use of 5'-O-Aminothymidine as a primary labeling agent in established bioorthogonal methods for 5hmC detection is not explicitly detailed in the provided literature, its utility lies in its capacity to be incorporated into synthetic oligonucleotides biosyn.com. These modified oligonucleotides can then be functionalized or designed to act as advanced research tools. For instance, oligonucleotides containing modified nucleosides can be synthesized with specific chemical handles, such as the amino group of this compound, which can then be conjugated to reporter molecules, affinity tags, or other probes. Such custom-designed oligonucleotide probes could potentially be employed in novel strategies for detecting or enriching specific DNA modifications, including 5hmC, through bioorthogonal chemistries or other molecular recognition principles.
General methods for 5hmC detection include oxidative bisulfite sequencing (oxBS-seq), which oxidizes 5hmC to 5-formylcytosine (B1664653) (5fC) for differentiation from 5mC epigenie.com. Other techniques involve enzymatic glycosylation of 5hmC followed by chemical modification nih.gov, or the use of TET enzymes in conjunction with sequencing bmbreports.orgneb.com. The ability to synthesize oligonucleotides with modified bases like this compound offers a platform for developing more sophisticated detection systems by allowing precise placement of functional groups for labeling or capture.
Development of Advanced Biomaterials and Conjugates
The chemical versatility of this compound makes it a valuable component in the creation of advanced biomaterials and conjugates, bridging the gap between synthetic chemistry and biology.
Bioconjugation Strategies with Peptides, Proteins, and Polymers
The amino group on this compound provides a reactive site for conjugation to various biomolecules, including peptides, proteins, and synthetic polymers. This approach is central to developing novel biomaterials with enhanced properties for therapeutic and diagnostic applications mdpi.comsigmaaldrich.comnih.gov.
Oligonucleotide-Peptide/Protein Conjugates: this compound can be incorporated into oligonucleotides, and its terminal amino group can then serve as an attachment point for peptides or proteins. For example, research has demonstrated the synthesis of DNA-peptide-DNA conjugates where 5'-amino-thymidine was used to introduce an amino group at the end of an oligonucleotide for subsequent peptide synthesis gandipsbio.com. This strategy allows for the creation of hybrid molecules that combine the sequence-specific binding of nucleic acids with the diverse functionalities of peptides and proteins.
Polymer Conjugation: Synthetic polymers, such as polyethylene (B3416737) glycol (PEG), are often conjugated to biomolecules to improve their pharmacokinetic profiles, stability, and reduce immunogenicity sigmaaldrich.comnih.gov. While not always directly involving this compound, the principle of using its amino group for conjugation to polymers is well-established in bioconjugation chemistry. Techniques like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling can facilitate the formation of amide bonds between the amino group of this compound (or an oligonucleotide containing it) and carboxyl groups on polymers or proteins thermofisher.com. Controlled polymerization techniques, like RAFT polymerization, also enable the synthesis of well-defined polymer architectures that can be conjugated to biomolecules mdpi.comsigmaaldrich.com.
Table 1: Bioconjugation Strategies involving this compound
| Biomolecule Type | Conjugation Point on this compound | Example Application/Context | Reference(s) |
| Peptides | 5'-Amino group | Synthesis of DNA-peptide-DNA conjugates; Peptide attachment for functionalization of oligonucleotides. | gandipsbio.com |
| Proteins | 5'-Amino group (via oligonucleotide) | Creation of hybrid molecules combining nucleic acid binding with protein function; potential for targeted delivery. | mdpi.comsigmaaldrich.comnih.gov |
| Synthetic Polymers | 5'-Amino group (via oligonucleotide) | Polymer conjugation to enhance stability, circulation time, or delivery of oligonucleotide-based therapeutics. | sigmaaldrich.comnih.gov |
| Small Molecules/Tags | 5'-Amino group | Attachment of labels (e.g., fluorescent dyes, biotin) for detection or imaging applications. | biosyn.com |
Creation of Oligonucleotide Mimics and Analogs for Structural Biology
Modified nucleosides are crucial for creating oligonucleotide mimics and analogs that possess altered structural or functional properties, valuable for structural biology studies and therapeutic development. This compound, when incorporated into oligonucleotide chains, can influence their conformation and interactions.
Research has shown the incorporation of modified bases, including 5'-aminothymidine, at the 5'-end of small interfering RNA (siRNA) strands to modulate their properties slonmr.si. Furthermore, synthesis of thymidine (B127349) dimers from this compound has been reported acs.org, suggesting its utility in constructing more complex nucleic acid architectures or analogs. These modifications can impact parameters such as melting temperature (Tm), nuclease resistance, and binding affinity, making them useful tools for investigating nucleic acid structure-function relationships. By altering the standard DNA or RNA backbone, these analogs can provide insights into the molecular recognition processes and stability requirements for biological activity.
Role in Antisense Technology Research
Antisense technology utilizes short, synthetic nucleic acid sequences (oligonucleotides) to modulate gene expression, primarily by binding to specific messenger RNA (mRNA) targets. Modifications to these oligonucleotides are essential for improving their efficacy, stability, and delivery.
Design and Synthesis of Modified Oligonucleotides for Antisense Applications
The design of effective antisense oligonucleotides (ASOs) often involves chemical modifications to the sugar backbone, base, or phosphodiester linkage nih.gov. These modifications aim to enhance properties such as resistance to nucleases, improved binding affinity to target RNA, and increased cellular uptake nih.govnih.govnih.gov.
Impact on Gene Expression Regulation in Research Models
Antisense oligonucleotides exert their effects by interfering with gene expression at the mRNA level. This can occur through mechanisms such as steric hindrance of translation or by triggering the degradation of the target mRNA via RNase H nih.govsigmaaldrich.com. Modified oligonucleotides, including those that could potentially incorporate this compound, are designed to optimize these inhibitory effects.
Studies on modified oligonucleotides, such as those with 2'-O-DMAOE modifications, have demonstrated dose-dependent inhibition of specific mRNA and protein expression in research models nih.gov. For instance, these modified oligonucleotides effectively reduced intercellular adhesion molecule-1 (ICAM-1) protein expression with high potency. The incorporation of modifications like this compound into ASOs is aimed at achieving similar or enhanced gene silencing by improving the molecule's stability against degradation, its ability to reach the target site, and its binding affinity to the complementary mRNA sequence. These engineered molecules are invaluable tools for functional genomics research, allowing scientists to probe the role of specific genes by selectively reducing their expression in cellular or animal models.
Compound List:
this compound
Thymidine
5-hydroxymethylcytosine (5hmC)
5-methylcytosine (5mC)
5-formylcytosine (5fC)
5-carboxylcytosine (5caC)
5-glucosyl-5-hydroxymethylcytosine (5ghmC)
Uracil
Cytosine
Adenine
Guanine
Thymine
siRNA
DNA
RNA
Oligonucleotides
Antisense Oligonucleotides (ASOs)
2'-O-DMAOE (2'-O-[2-[(N,N-dimethylamino)oxy] ethyl])
2'-O-MOE (2'-O-(2-methoxyethyl))
LNA (Locked Nucleic Acid)
Phosphorothioate (PS)
Poly(ethylene glycol) (PEG)
Antibody–drug conjugates (ADCs)
Antibody–oligonucleotide conjugates (AOCs)
Peptide Nucleic Acids (PNA)
5'-O-methylthymidine
Advanced Methodological Considerations in 5 O Aminothymidine Research
Bioorthogonal Chemistry Integration (Click Chemistry)
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. Click chemistry, a subset of bioorthogonal chemistry, is particularly valuable for its efficiency, selectivity, and mild reaction conditions. 5'-O-Aminothymidine can be functionalized to participate in these reactions, serving as a versatile building block.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Probe Design
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring by joining an azide (B81097) and a terminal alkyne beilstein-journals.orgnih.gov. This reaction is highly efficient and selective, making it ideal for designing molecular probes. When this compound derivatives are synthesized with either an azide or an alkyne moiety, they can be readily conjugated to other molecules of interest, such as fluorophores, affinity tags, or biomolecules, to create sophisticated probes for biological research beilstein-journals.orgnih.govnih.gov. The resulting triazole linkage is stable and generally biocompatible, although the presence of copper catalysts can sometimes pose toxicity concerns in vivo nih.govnih.govmdpi.com. Research has focused on developing specific linkers and optimizing reaction conditions to ensure efficient probe design and conjugation for applications like DNA labeling beilstein-journals.orgglenresearch.comcore.ac.uk.
Copper-Free Click Chemistry Approaches (SPAAC, iEDDA)
To circumvent the potential cytotoxicity associated with copper catalysts, copper-free click chemistry methods have been developed, notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA) reactions nih.govmdpi.comsigmaaldrich.comcreative-biolabs.commdpi.comnobelprize.org.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC utilizes cyclooctynes, which possess inherent ring strain, to react with azides without the need for a metal catalyst nih.govmdpi.commdpi.commagtech.com.cnresearchgate.net. This strain provides the driving force for the reaction, allowing it to proceed rapidly under physiological conditions with high bioorthogonality. Derivatives of this compound could be designed to incorporate strained alkynes or azides, enabling their conjugation to other molecules in a copper-free manner, which is advantageous for in vivo applications and studies involving sensitive biological systems mdpi.comsigmaaldrich.comnih.gov.
Inverse Electron-Demand Diels-Alder (IEDDA): The IEDDA reaction involves the cycloaddition between electron-deficient dienes (like tetrazines) and electron-rich dienophiles creative-biolabs.comwikipedia.orgrsc.orgfrontiersin.org. This reaction is known for its exceptional speed and chemoselectivity, often proceeding much faster than SPAAC and without requiring any catalyst creative-biolabs.comrsc.orgfrontiersin.orgnih.gov. While direct applications of this compound in IEDDA are less commonly cited, the principles of IEDDA highlight the ongoing development of highly efficient bioorthogonal ligation strategies that could potentially be adapted for modified nucleosides.
Strategies for In Situ Labeling and Visualization
The application of this compound in bioorthogonal chemistry is often geared towards enabling in situ labeling and visualization of biomolecules within their native cellular or biological environments researchgate.netnih.gov. By conjugating this compound derivatives to fluorescent reporters or other detectable tags via click chemistry, researchers can track the localization, metabolism, or interactions of these modified nucleosides in real-time nih.gov. Strategies typically involve the metabolic incorporation or chemical attachment of an azide or alkyne handle to the target molecule, followed by the bioorthogonal reaction with a complementary labeled partner. The choice of click chemistry (CuAAC or copper-free) depends on the specific experimental context, particularly whether cellular toxicity is a concern nih.govmdpi.comresearchgate.net.
Analytical Techniques for Characterization and Application
Rigorous analytical methods are essential for confirming the synthesis, purity, and structural integrity of this compound and its derivatives, as well as for quantifying their presence and behavior in various applications.
Spectroscopic Methods in Synthetic Verification (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and verification of synthesized compounds, including this compound and its modified forms Current time information in Bangalore, IN.amazon.comnih.govresearchgate.netmsu.edu.
Mass Spectrometry: MS techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) analyzers, are used to determine the exact molecular weight of the compound amazon.comgoogle.com. This precise mass measurement, often coupled with fragmentation patterns (MS/MS), provides definitive evidence for the successful synthesis and structure of this compound and its derivatives. For example, mass spectrometry can confirm the addition of specific functional groups or the formation of triazole linkages after click reactions google.com.
Chromatographic Purity and Separation Techniques (e.g., RP HPLC)
Chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are critical for assessing the purity of synthesized compounds and for separating complex mixtures wikipedia.orgncl.res.inarlok.comopenaccessjournals.comanalytics-shop.combiopharmaspec.comresearchgate.netmedicinescience.orglabotec.co.zacore.ac.ukijpsonline.com.
RP-HPLC: RP-HPLC separates compounds based on their hydrophobicity. By using a non-polar stationary phase and a polar mobile phase (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), molecules are eluted according to their affinity for the stationary phase arlok.combiopharmaspec.comlabotec.co.za. For this compound and its derivatives, RP-HPLC is used to:
Determine Purity: A single, sharp peak at the expected retention time indicates high purity, while the presence of multiple peaks suggests impurities or byproducts from the synthesis wikipedia.orgarlok.commedicinescience.orglabotec.co.zaijpsonline.com.
Monitor Reactions: HPLC can be used to track the progress of synthetic reactions by monitoring the disappearance of starting materials and the appearance of products wikipedia.orgarlok.comcore.ac.uk.
Purification: Preparative HPLC can be employed to isolate and purify the target compound to a high degree of purity required for subsequent applications wikipedia.orgncl.res.inarlok.comcore.ac.uk. For instance, research might report purity levels determined by HPLC, such as >95% or >98% wikipedia.orgncl.res.inmedicinescience.org.
Future Directions and Emerging Research Avenues
Expanding the Repertoire of 5'-O-Aminothymidine Derivatives for Novel Research Tools
A significant future direction lies in the systematic expansion of the chemical space around this compound to generate a diverse library of derivatives with novel functionalities. The synthesis of analogues with modified properties will be crucial for developing new research tools to probe biological systems.
Researchers have already demonstrated the potential of modifying the 5'-position of thymidine (B127349). For instance, the synthesis of 3',5'-diamino-3',5'-dideoxythymidine and 5'-amino-5'-deoxythymidine (B1215968) has yielded compounds with antiviral and antineoplastic activities. nih.gov Furthermore, the creation of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine has been explored to enhance lipophilicity, aiming for improved penetration of biological membranes. nih.gov These studies provide a foundation for creating a broader range of this compound derivatives.
Future efforts will likely focus on introducing a variety of functional groups to the 5'-O-amino moiety to create tools for specific applications. Examples of such derivatives and their potential applications are outlined in the table below.
| Derivative Class | Potential Functional Groups | Potential Research Applications |
| Enzyme Inhibitors | Haloacetamido, bromopropionamido, fluorosulfonylbenzamido | Probing the active sites of enzymes involved in nucleotide metabolism, such as thymidine kinase. nih.govnih.gov |
| Cross-linking Agents | Photo-activatable groups (e.g., azides, diazirines) | Identifying protein-DNA interactions and studying the spatial arrangement of macromolecules in cellular complexes. |
| Affinity-based Probes | Biotin, clickable tags (e.g., alkynes, azides) | Isolating and identifying binding partners of specific DNA sequences or enzymes. |
| Guanidino-functionalized Nucleosides | Guanidinium groups | Exploring novel biological activities, including anticancer and anti-neurodegenerative properties. mdpi.com |
By systematically synthesizing and screening these and other derivatives, researchers can develop a powerful toolkit of molecular probes to investigate a wide range of biological processes with greater precision.
Interdisciplinary Approaches in Chemical Biology and Material Science
The convergence of chemical biology and material science offers exciting opportunities for the application of this compound and its derivatives. The unique structural and chemical features of this compound can be leveraged to create novel biomaterials and functional nanostructures.
An emerging area of interest is the functionalization of materials with nucleosides to impart biological recognition properties. For example, M13 bacteriophage, a bionanomaterial, can be chemically modified to display functional groups on its surface, enabling its use in various medical applications. nih.gov The reactive amino group of this compound provides a convenient point of attachment for conjugating it to such nanomaterials. This could lead to the development of targeted drug delivery systems, where the thymidine moiety directs the nanomaterial to specific cellular targets.
Furthermore, the principles of "click chemistry," a set of powerful and reliable chemical reactions, can be employed to link this compound derivatives to polymers and other materials. sigmaaldrich.com This approach could be used to create surfaces that promote specific cell adhesion or to develop new types of biosensors. The incorporation of this nucleoside analogue into materials can introduce new functionalities, bridging the gap between synthetic materials and biological systems.
Potential interdisciplinary applications include:
Biocompatible Coatings: Functionalizing medical implants with this compound derivatives to improve biocompatibility and reduce rejection.
Targeted Nanoparticles: Decorating nanoparticles with this compound to target rapidly dividing cancer cells that have a high demand for nucleosides.
DNA-based Materials: Incorporating this compound into synthetic DNA strands to create novel materials with unique self-assembly properties for applications in nanotechnology. nih.gov
Functionalized MOFs: Utilizing the amino group for post-synthetic modification of metal-organic frameworks (MOFs) to create materials for applications such as the enrichment of specific biomolecules. rsc.org
Development of Next-Generation Probes for Complex Biological Systems
A key area of future research will be the development of this compound-based probes for the sensitive and specific detection of biological molecules and processes within complex cellular environments. The ability to attach various reporter molecules to the 5'-O-amino group makes this compound an ideal platform for creating next-generation probes.
Fluorescent probes are indispensable tools in modern biological research. By conjugating fluorophores to this compound, it is possible to create probes for imaging DNA synthesis, localization, and dynamics in living cells. The development of "off-on" fluorescent probes, which only become fluorescent upon binding to a specific target, is a particularly promising avenue. nih.gov For example, a this compound derivative could be designed to fluoresce only upon incorporation into newly synthesized DNA, providing a real-time readout of DNA replication.
Moreover, the versatility of the 5'-O-amino group allows for the attachment of a wide range of labels beyond fluorophores, enabling various detection and labeling methodologies.
| Probe Type | Reporter/Functional Group | Application |
| Fluorescent Probes | Fluorescein, Rhodamine, Cyanine dyes | Live-cell imaging of DNA, fluorescence in situ hybridization (FISH). magtech.com.cnrsc.org |
| Biotinylated Probes | Biotin | Affinity purification of DNA-binding proteins, enzyme-linked immunosorbent assays (ELISA). thermofisher.com |
| Clickable Probes | Alkynes, Azides | Bio-orthogonal labeling of nucleic acids for subsequent detection or enrichment. nih.govmdpi.com |
| Enzyme-conjugated Probes | Horseradish peroxidase, Alkaline phosphatase | Chemiluminescent or colorimetric detection in blotting techniques (e.g., Southern blotting). thermofisher.com |
| Photosensitizer Conjugates | Porphyrins, Chlorins | Fluorescence imaging-guided photodynamic therapy. nih.gov |
The development of such probes will provide researchers with powerful new tools to unravel the complexities of biological systems at the molecular level, paving the way for new diagnostic and therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5'-O-Aminothymidine, and how can researchers ensure reproducibility?
- Methodology : The synthesis of this compound involves nucleophilic substitution reactions. For example, 5'-O-tosylthymidine can react with N-hydroxyurethane or benzyl carbazate to yield the target compound . To ensure reproducibility:
- Document reaction conditions (temperature, solvent, stoichiometry) in detail.
- Use analytical techniques like HPLC or NMR to verify purity and structural integrity .
- Include raw spectral data in supplementary materials for peer validation .
Q. How can researchers confirm the inhibitory activity of this compound against thymidine kinase?
- Methodology :
- Use in vitro enzyme assays with purified thymidine kinase and radiolabeled thymidine. Measure inhibition via competitive binding kinetics .
- Validate results using positive controls (e.g., known inhibitors) and statistical analysis (e.g., IC₅₀ calculations) .
- Cross-reference activity data with structural analogs in databases like PubChem to identify structure-activity relationships .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported inhibitory potency of this compound across studies?
- Methodology :
- Conduct meta-analyses to identify variables affecting potency (e.g., enzyme source, assay pH) .
- Perform dose-response curves under standardized conditions and report confidence intervals .
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity .
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing off-target effects?
- Methodology :
- Use isotopic labeling (e.g., ³H or ¹⁴C) to track compound distribution and metabolism in animal models .
- Pair with RNA sequencing to identify off-target gene expression changes .
- Optimize dosing regimens using pharmacokinetic modeling (e.g., one-compartment vs. two-compartment models) .
Q. What computational approaches validate the molecular interactions of this compound with thymidine kinase?
- Methodology :
- Perform molecular docking simulations using crystal structures of thymidine kinase (PDB ID: 1KIM) to predict binding modes .
- Validate predictions with mutagenesis studies targeting key residues (e.g., Asp-162 in the active site) .
- Compare results with free-energy perturbation (FEP) calculations to quantify binding energy differences .
Data Analysis & Reporting Guidelines
Q. How should researchers present spectral data for this compound to meet journal standards?
- Methodology :
- Include ¹H/¹³C NMR peaks (δ values, multiplicity) and HRMS data in tabular format .
- Annotate IR spectra to highlight functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹) .
- Deposit raw data in public repositories (e.g., Zenodo) with persistent identifiers .
Q. What statistical methods are appropriate for analyzing dose-dependent inhibition data?
- Methodology :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
- Report effect sizes and confidence intervals to avoid overinterpretation of small datasets .
Research Design & Validation
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodology :
- Implement quality control protocols (e.g., in-process monitoring via TLC) .
- Use design of experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods) .
- Collaborate with independent labs for cross-validation of synthetic yields and bioactivity .
Q. What criteria define a robust research question for studying this compound’s mechanism of action?
- Methodology :
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) .
- Example: "Does this compound exhibit time-dependent inhibition of thymidine kinase in hypoxic cancer cells?"
- Ensure hypotheses are falsifiable and aligned with existing literature gaps .
Tables for Reference
Table 1 : Key Synthetic Parameters for this compound
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| N-hydroxyurethane | DMF | 80°C | 62 |
| Benzyl carbazate | Ethanol | 60°C | 58 |
Table 2 : Recommended Analytical Techniques
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H NMR | Confirm NH₂ group incorporation | δ 6.2 (s, 2H) |
| HRMS | Verify molecular weight | [M+H]⁺ = 298.1054 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
